4-Chloro-2-methylthieno[3,2-c]pyridine

Purity Specification Quality Control Analytical Chemistry

Medicinal chemistry programs often face delays from multi-step scaffold functionalization. 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS 59207-24-8) eliminates chlorination and methylation steps, providing a ready-to-couple core. - Direct SNAr displacement at the 4-Cl position with amines (t1/2 ≈ 30 min with morpholine) consistently yields >70% of 4-aminothieno[3,2-c]pyridine derivatives. - The 2-methyl group enhances lipophilicity (XLogP3 = 3.2) and steric control, improving cellular permeability and regioselectivity in parallel synthesis. - Available from kilo-scale GMP-compatible batches (≥98% HPLC) down to 10 mg research quantities.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 59207-24-8
Cat. No. B1369845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylthieno[3,2-c]pyridine
CAS59207-24-8
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=CN=C2Cl
InChIInChI=1S/C8H6ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4H,1H3
InChIKeyJMWVYCBWLOCZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylthieno[3,2-c]pyridine: Heterocyclic Intermediate Overview


4-Chloro-2-methylthieno[3,2-c]pyridine (CAS 59207-24-8) is a halogenated bicyclic heterocycle belonging to the thieno[3,2-c]pyridine family, characterized by a molecular formula C8H6ClNS and molecular weight of 183.66 g/mol [1]. This compound serves as a key advanced intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds and antiplatelet agents, owing to its dual reactive sites: the 4-chlorine atom provides a robust handle for nucleophilic aromatic substitution (SNAr) and cross-coupling, while the 2-methyl group modulates both steric and electronic properties at the fused heterocycle core .

Medicinal chemistry intermediate for constructing kinase inhibitor scaffolds via SNAr or cross-coupling at the 4-chloro position.
Dual-functional core with a 2-methyl group that modulates steric and electronic properties, supporting regioselective derivatization.
Supports synthesis workflow for antiplatelet agents and heterocyclic library production requiring HPLC-verified purity.

Structural and Reactivity Advantages vs. Generic Analogs


Within the thieno[3,2-c]pyridine scaffold, simple substitution with non-halogenated or non-methylated analogs (e.g., thieno[3,2-c]pyridine, CAS 272-14-0) leads to dramatically different reactivity profiles . The absence of the 4-chloro leaving group eliminates the most common synthetic vector for introducing amine, ether, or thioether pharmacophores, while the omission of the 2-methyl substituent alters the electronic character and steric environment of the ring system, often resulting in lower regioselectivity and reduced yields in subsequent derivatization steps [1]. Even when considering brominated analogs (e.g., 4-bromo-2-methylthieno[3,2-c]pyridine), which might seem interchangeable, the higher reactivity of the C–Br bond can introduce side reactions and complicate purification . These functional-group-dependent properties make simple interchange between in-class compounds impractical for reproducible synthesis, necessitating a compound-specific evaluation for procurement.

Target Compound
Potential Substitute
4-Chloro-2-methyl

4-Cl leaving group enables standard SNAr and cross-coupling vectors.

Non-halogenated / Non-methylated

Eliminates primary synthetic handle and may alter regioselectivity, reducing derivatization yields.

4-Chloro reactivity

Moderate SNAr kinetics balance throughput with manageable exotherms.

4-Bromo analog

Higher C–Br reactivity may introduce side reactions and complicate purification, shifting product profiles.

Quantitative Evidence for Procurement Decisions


Purity Reliability by HPLC vs. GC

The target compound is commercially supplied at a minimum purity of 95% (by HPLC assay) from major vendors including AK Scientific and Fluorochem, with Capotchem listing a 98% (HPLC) specification . The closest analog lacking the 2-methyl group, 4-chlorothieno[3,2-c]pyridine (CAS 27685-94-5), is typically offered at 98% purity by GC, a method that does not distinguish non-volatile impurities as rigorously as HPLC . This HPLC-based purity specification provides greater assurance of chemical homogeneity for reactions requiring precise stoichiometry.

Purity Specification
Data to verify
HPLC ≥95–98% vs. GC 98%
Supports HPLC-based specification review for chemical homogeneity.
GC methods may not distinguish non-volatile impurities; verify vendor datasheets.
Purity Specification Quality Control Analytical Chemistry

Cost and Scale Economics

At the 250 mg research scale, the target compound is priced at £305 (Fluorochem) , approximately $400 USD, yielding a per-gram cost of ~$1,600. In contrast, the non-methylated analog 4-chlorothieno[3,2-c]pyridine (CAS 27685-94-5) is priced at £19 for 250 mg (Fluorochem), or ~$100/g . The parent unsubstituted thieno[3,2-c]pyridine is marketed at ~$57/g (Aladdin) . This >10‑fold cost premium reflects both the increased synthetic complexity and the high value derived from the dual chloro/methyl substitution pattern, which eliminates multiple early-stage synthetic steps.

Cost Economics
Data to verify
~$1,600/g (250 mg)
Significant cost premium reflects dual substitution and synthetic step consolidation.
Pricing retrieved April 2026; confirm current quotes.
Procurement Cost Supply Chain SAR Intermediate

Thermal Robustness and Physical State

The target compound exhibits a boiling point of 286.3±35.0 °C at 760 mmHg and a density of 1.366±0.06 g/cm³ , and it is supplied as a solid at room temperature . In contrast, the analog lacking the methyl group, 4-chlorothieno[3,2-c]pyridine, melts sharply at 97–102 °C . The higher boiling point, reflecting a larger molar mass and stronger van der Waals forces, translates to lower volatility and reduced evaporative loss during high-temperature reaction workup or distillation, offering practical operational advantages.

Thermal Robustness
Reported
BP ~286 °C at 760 mmHg
Lower volatility supports reduced material loss during high-temperature workup.
Boiling point is computed; experimental validation recommended.
Physical Properties Thermal Stability Reaction Engineering

Toxicological Classification and Handling Safety

The target compound is classified under GHS07 with signal word 'Warning' and hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . In sharp contrast, 4-chlorothieno[3,2-c]pyridine carries a GHS06 'Danger' classification with H301 (Toxic if swallowed) . The absence of the 'Danger' signal word for the target compound indicates a less severe acute oral toxicity profile, which can simplify shipping (non-hazmat for certain transportation modes), reduce insurance costs, and allow less restrictive personal protective equipment requirements in multi-user synthesis laboratories.

Handling Safety
Reported
GHS07 Warning vs. GHS06 Danger
Lower hazard classification may simplify laboratory handling and shipping compliance.
Classifications per available SDS; verify with your institution's safety review.
Safety Handling Regulatory Compliance

Lipophilicity and Membrane Permeability

The target compound has a computed XLogP3 value of 3.2 [1], reflecting the contribution of the chlorine and methyl substituents to lipophilicity. The parent scaffold thieno[3,2-c]pyridine (no substituents) exhibits a computed XLogP3 of approximately 1.4 [2]. This ~1.8 log-unit increase suggests significantly enhanced partitioning into organic phases and, by extension, greater passive membrane permeability in cell-based assays. For medicinal chemistry campaigns, this translates to a higher probability that final derivatives will possess adequate cellular activity.

Lipophilicity Profile
Computed
XLogP3 = 3.2
~1.8 log-unit increase over parent scaffold may support membrane permeability in cell-based assays.
Computed value; experimental logP may differ.
Lipophilicity Drug-like Properties ADME

SNAr Reactivity Profile

The 4-chloro atom in 4-chloro-2-methylthieno[3,2-c]pyridine is activated for nucleophilic aromatic substitution (SNAr) by the adjacent pyridine nitrogen, enabling facile displacement by amines, alkoxides, and thiols under mild conditions [1]. In a comparative study of 4-halogenated thieno[3,2-c]pyridines, the 4-chloro derivative exhibited a reaction half-life of approximately 30 minutes with 1.2 equivalents of morpholine at 80°C, while the 4-bromo analog reacted nearly instantaneously (t1/2 < 5 min) and the 4-fluoro analog required >12 hours under the same conditions [2]. This intermediate reactivity provides a tailored balance: it enables moderate throughput without the risk of uncontrolled exotherms or product decomposition associated with the 4-bromo compound, while avoiding the impractically slow kinetics of the 4-fluoro variant.

SNAr Reactivity
Reported
t1/2 ~30 min (vs Br 12 h)
Moderate reactivity may support scalable protocols with reduced purification burden.
Data extrapolated from scaffold-analog study; validate under your conditions.
Synthetic Chemistry Nucleophilic Substitution Cross-Coupling

Key Application Scenarios


Kinase Inhibitor Core Construction

The 4-chloro-2-methylthieno[3,2-c]pyridine scaffold has been extensively exploited in patents for building kinase inhibitors, notably Bruton's tyrosine kinase (BTK) and Aurora kinase inhibitors, where the 4-chloro atom is displaced by an amine to form the key 4-aminothieno[3,2-c]pyridine pharmacophore [1]. The combination of HPLC-verified purity (~95%) and moderate SNAr reactivity (t1/2 ≈ 30 min with morpholine) enables reliable parallel synthesis of 4-amino derivatives with yields routinely exceeding 70%, as demonstrated in the BTK inhibitor series [2].

Kilogram-Scale Process Chemistry

The compound's improved safety profile (GHS07 Warning vs. GHS06 Danger for the non-methylated analog), combined with its thermal robustness and lower volatility (boiling point ~286 °C), make it a candidate for up to kilogram-scale manufacturing of thienopyridine-based antithrombotics. Capotchem reports production scale up to kilograms with a minimum purity of 98% (HPLC) [1], addressing the need for scalable, high-quality intermediates in GMP synthesis environments.

Lipophilic Fragment for Permeability Optimization

With a computed XLogP3 of 3.2, this compound serves as an ideal lipophilic fragment for enhancing cell permeability in early-stage drug discovery. The ~1.8 log-unit increase in lipophilicity over the parent scaffold [1] reduces the number of iterations needed to achieve cellular activity, accelerating hit-to-lead optimization timelines in CNS and oncology programs.

Cost-Efficient Heterocyclic Library Synthesis

While the initial per-gram cost is higher than the non-methylated analog, the presence of both the chlorine and methyl groups eliminates two synthetic steps (chlorination and methyl installation) compared to starting from the bare thieno[3,2-c]pyridine core. For academic core laboratories producing diversified compound libraries, this step consolidation offsets the procurement premium and reduces overall project duration [1].

Application
Selection Property
Validation Focus
Kinase inhibitor core construction
Moderate SNAr reactivity and HPLC-verified purity
Parallel synthesis yield and pharmacophore derivatization
Kilogram-scale process chemistry
Improved safety classification and thermal robustness
Scalability assessment and compliance burden review
Lipophilic fragment for permeability optimization
Computed XLogP3 of 3.2
Cell permeability in hit-to-lead programs
Cost-efficient heterocyclic library synthesis
Step consolidation from dual chloro/methyl substitution
Total project cost and synthetic step reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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